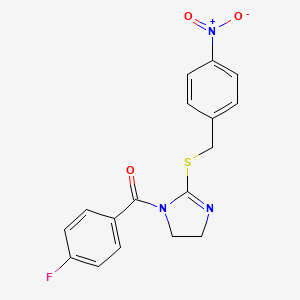
(4-fluorophenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a nitrobenzyl group, a thio group, and an imidazole group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, a five-membered ring containing two nitrogen atoms, is particularly notable. Imidazole rings are a key component of many biologically important molecules, including the amino acid histidine and the nucleotide bases adenine and guanine .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the fluorophenyl group might undergo electrophilic aromatic substitution, while the nitro group could be reduced to an amino group . The imidazole ring might participate in reactions such as ring-opening or complexation with metal ions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar nitro group and the potentially aromatic imidazole ring could affect properties such as solubility, melting point, and chemical stability .Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated Compounds
- The synthesis and characterization of fluorinated compounds, including benzophenones, xanthones, acridones, and thioxanthones, have been explored for their potential in enhancing photostability and improving spectroscopic properties. These compounds serve as precursors to fluorinated analogues of various fluorophores, demonstrating scalable access and tunable absorption and emission spectra (Woydziak, Fu, & Peterson, 2012).
Heterocyclic Amides Synthesis
- A regioselective synthesis approach for heterocyclic amides, including the synthesis of (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone, has been developed, showcasing efficient methodologies for preparing strategic intermediates through microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions (Moreno-Fuquen et al., 2019).
Biological Activities of Phenolic Aminothiazoles
- The synthesis of phenolic aminothiazoles has been reported, with studies on their inhibitory activities on carbohydrate hydrolyzing enzymes and antioxidant properties. These compounds have shown significant α-glucosidase and α-amylase inhibition activities, as well as remarkable antioxidant activities in various assays (Satheesh et al., 2017).
Synthesis of N-CF2H Heterocycles
- Research on the use of fluoroform as a source of difluorocarbene for converting various nucleophiles to their difluoromethylated derivatives has been conducted. This method provides moderate to good yields of products, including imidazole and benzimidazole derivatives, under moderate temperatures and atmospheric pressure (Thomoson, Wang, & Dolbier, 2014).
Luminescence Sensitization
- Studies on thiophenyl-derivatized nitrobenzoato antennas as potential sensitizers for Eu(III) and Tb(III) luminescence have been conducted. The research includes isolation and characterization of solution and solid-state species, demonstrating enhanced luminescence efficiency and quantum yields (Viswanathan & Bettencourt-Dias, 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-fluorophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3S/c18-14-5-3-13(4-6-14)16(22)20-10-9-19-17(20)25-11-12-1-7-15(8-2-12)21(23)24/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQWKZLBQMZCJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-fluorophenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(3,4-Dimethoxy-phenyl)-ethylcarbamoyl]-butyric acid](/img/structure/B2716382.png)
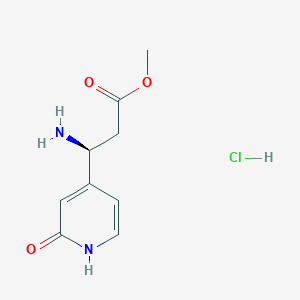
![4,7-Dimethyl-6-(4-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-acetylphenyl)acetamide](/img/structure/B2716388.png)

![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol](/img/structure/B2716395.png)
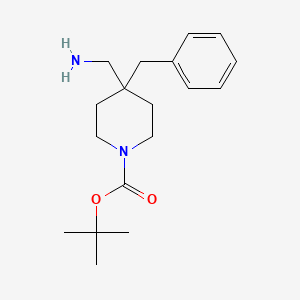

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2716399.png)

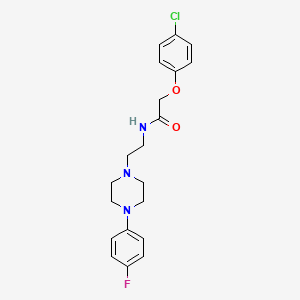
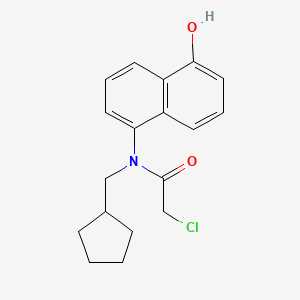
![2-Chloro-N-[3-(2-methyl-thiazol-4-yl)-phenyl]-acetamide](/img/structure/B2716404.png)